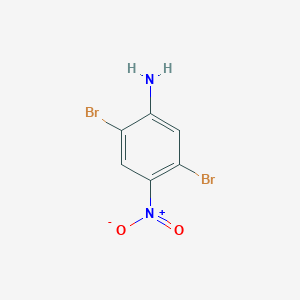

2,5-Dibromo-4-nitroaniline

Description

Contextualization within Halogenated Aromatic Amine Chemistry

Halogenated aromatic amines are a class of organic compounds that have long been recognized for their versatility as building blocks in organic synthesis. researchgate.net The presence of one or more halogen atoms on the aromatic ring significantly influences the reactivity of the amine. The strong electron-withdrawing nature of halogens can decrease the basicity of the amino group and alter the regioselectivity of further electrophilic substitution reactions. scispace.com

The reactivity of halogenated aromatic amines is a subject of considerable study. For instance, the amination of aromatic halides is a key reaction, and the reactivity sequence can vary depending on the reaction conditions. While typically the reactivity is F > Cl > Br > I in nucleophilic aromatic substitution (SNAr) processes, different reactivity orders, such as I > Br ≈ F > Cl, have been observed under specific base-promoted conditions. researchgate.netresearchgate.net This highlights the nuanced chemical behavior of this class of compounds. The synthesis of new halogenated aromatic amines and the development of improved synthetic routes are ongoing areas of research. researchgate.netprepchem.com

2,5-Dibromo-4-nitroaniline fits squarely within this chemical family. Its properties are a direct consequence of the interplay between the electron-donating amino group and the electron-withdrawing nitro and bromo groups. This substitution pattern deactivates the aromatic ring towards further electrophilic substitution, while the bromine atoms provide reactive sites for various coupling and substitution reactions. smolecule.com

Significance as a Synthetic Intermediate for Advanced Organic Compounds

The primary significance of this compound in academic and industrial research lies in its role as a precursor for the synthesis of more complex molecules with a range of applications. smolecule.com The bromine atoms can be readily displaced or participate in cross-coupling reactions, and the nitro group can be reduced to an amino group, opening up further synthetic possibilities. smolecule.com

One of the most prominent applications is in the production of azo disperse dyes. researchgate.netsmolecule.com The diazonium salt derived from this compound can be coupled with various aromatic compounds to generate a wide spectrum of colors for dyeing textiles. google.com

Furthermore, derivatives of this compound have been investigated for their potential biological activity. The presence of both bromine and nitro groups can enhance the interaction of these molecules with biological targets, leading to potential antimicrobial properties. smolecule.com Research has explored its use as a precursor for active pharmaceutical ingredients. smolecule.com For instance, substituted nitroanilines are key intermediates in the synthesis of various biologically active compounds, including those with anti-cancer, anti-fungal, and anti-inflammatory properties. rsc.org

In the field of materials science, functionalized nitroanilines are of interest for creating novel materials. For example, p-nitroaniline-functionalized chromophoric organic-inorganic hybrid materials have been synthesized, which have potential applications as pigments. rsc.org Luminescent sensors for the detection of p-nitroaniline have also been developed, highlighting the importance of understanding the photophysical properties of such molecules. scispace.com

Evolution of Research on Substituted Nitroanilines

Research on substituted nitroanilines has a long history, initially driven by the dye industry. azom.com The synthesis of various nitroaniline isomers and their derivatives has been a cornerstone of industrial organic chemistry for over a century. chemicalbook.com Early research focused on the fundamental reactions of these compounds, such as nitration and halogenation, to produce a variety of dye precursors.

In more recent times, the focus of research has expanded significantly. The development of "green" or environmentally friendly synthetic methods has become a major theme. For instance, an organic solvent-free process for the preparation of 2,6-dibromo-4-nitroaniline (B165464) using bromide-bromate salts in an aqueous acidic medium has been developed, offering a more sustainable alternative to traditional methods. researchgate.net

Modern research also explores the nuanced reactivity and potential applications of substituted nitroanilines in advanced materials and medicinal chemistry. Studies now delve into the transition-metal-catalyzed C-H functionalization of N-nitrosoanilines, which allows for the regioselective introduction of various functional groups, leading to diverse and structurally complex aromatic compounds. researchgate.net The synthesis of nitroanilines through novel routes, such as three-component ring transformations, is also an active area of investigation. researchgate.net

Furthermore, the photophysical properties of substituted nitroanilines are being explored for applications in sensors and nonlinear optics. The substituent effects on the electronic and photophysical properties of these molecules are a key area of contemporary research. rsc.org The continuous evolution of synthetic methodologies and the exploration of new applications ensure that substituted nitroanilines, including this compound, remain a vibrant and important area of chemical research.

Structure

2D Structure

Propriétés

IUPAC Name |

2,5-dibromo-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUASSBMCIQLDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457049 | |

| Record name | 2,5-dibromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25462-68-4 | |

| Record name | 2,5-dibromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,5 Dibromo 4 Nitroaniline

Bromination Strategies for the Preparation of 2,5-Dibromo-4-nitroaniline

The direct introduction of bromine atoms onto an aniline (B41778) or nitroaniline precursor is a common approach for synthesizing this compound. These methods often focus on controlling the regioselectivity of the bromination to obtain the desired isomer.

Regioselective Bromination of Nitroaniline Precursors

The synthesis of halogenated nitroanilines, such as this compound, often starts from a more readily available precursor like 4-nitroaniline (B120555). The amino group in anilines is a strong activating group and directs electrophilic substitution to the ortho and para positions. msu.edu However, the strong activating nature of the amino group can lead to multiple substitutions and oxidation by-products, making controlled bromination challenging. msu.educcspublishing.org.cn

To achieve regioselectivity, the bromination of 4-nitroaniline can be performed under specific conditions. For instance, the use of a bromide-bromate salt mixture in an aqueous acidic medium allows for the dibromination of 4-nitroaniline to produce 2,6-dibromo-4-nitroaniline (B165464). researchgate.netrsc.org While this yields a different isomer, it highlights the principle of controlling reagent stoichiometry and reaction conditions to direct the position of bromination. One study demonstrated that the bromination of 4-nitroaniline using an aqueous AlBr₃-Br₂ solution at a 2:1 mole ratio of Br₂ to 4-nitroaniline yields 2,6-dibromo-4-nitroaniline with a high purity of 99% and a yield of 98.08%. scispace.com Adjusting this ratio to be lower resulted in under-brominated products. scispace.com

A general approach to synthesizing substituted anilines involves the protection of the highly activating amino group. docsity.com For example, acetylation of aniline to form acetanilide (B955) moderates the activating effect and allows for more controlled subsequent reactions. askiitians.comquora.com Following bromination and nitration, the acetyl group can be removed through hydrolysis to yield the desired substituted nitroaniline. askiitians.com

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly chemical processes. frontiersin.org This includes the synthesis of halogenated compounds, where traditional methods often employ hazardous reagents like elemental bromine and volatile organic solvents. ccspublishing.org.cnjalsnet.com

Green chemistry approaches to bromination focus on several key areas:

Safer Brominating Agents: Replacing hazardous liquid bromine with safer alternatives is a primary goal. ccspublishing.org.cn Systems like bromide-bromate salts, which generate the active brominating species in situ, offer a safer and more manageable option. researchgate.netrsc.org These salts are stable, non-hazardous, and can be derived from industrial by-products, further enhancing their green credentials. researchgate.net

Aqueous Reaction Media: The use of water as a solvent is highly desirable as it is non-flammable, non-toxic, and readily available. scispace.com An organic solvent-free process for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline has been developed using a bromide-bromate salt mixture in an aqueous acidic medium at room temperature. researchgate.netrsc.org This method allows for easy product purification by simple filtration and washing with water. researchgate.netrsc.org

Catalyst and Reagent Recycling: The ability to recycle the catalyst and aqueous filtrate is a key aspect of a sustainable process. In the synthesis of 2,6-dibromo-4-nitroaniline using bromide-bromate salts, the aqueous acidic filtrate can be recycled multiple times without a significant loss in product yield or purity. researchgate.netrsc.org

Atom Economy: Oxidative bromination methods that utilize bromide salts (like KBr or NaBr) in conjunction with an oxidant are considered green because they have better atom economy than using reagents like N-bromosuccinimide (NBS). rsc.org These methods can use clean oxidants such as hydrogen peroxide or even air, with water being the only by-product. rsc.orgresearchgate.net

A specific example of a green process is the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using a 2:1 ratio of bromide-bromate salts in an aqueous acidic environment. researchgate.netrsc.org This process is conducted at ambient conditions and avoids the use of organic solvents. researchgate.netrsc.org

Exploration of Brominating Reagents and Catalytic Systems

A wide array of brominating agents and catalytic systems have been investigated to improve the efficiency and selectivity of aniline bromination.

Common Brominating Reagents:

Elemental Bromine (Br₂): While traditionally used, it is hazardous and often leads to a mixture of products. ccspublishing.org.cnjalsnet.com

N-Bromosuccinimide (NBS): A solid reagent that is easier to handle than liquid bromine and is widely used for various brominations. cambridgescholars.comgoogle.com The regioselectivity of NBS bromination can be influenced by the solvent polarity. lookchem.com Solid-state bromination of anilines with NBS can yield exclusively nuclear brominated products. researchgate.net

Bromide/Oxidant Systems: These systems generate the electrophilic bromine species in situ. Common oxidants include sodium persulfate (Na₂S₂O₈), hydrogen peroxide (H₂O₂), and sodium bromate (B103136) (NaBrO₃). ccspublishing.org.cnresearchgate.netthieme-connect.com

Catalytic Systems:

Copper Salts: Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) has been used as a catalyst in the oxidative bromination of anilines with NaBr and Na₂S₂O₈. thieme-connect.comsci-hub.se This method is advantageous as it only requires a catalytic amount of the copper salt. sci-hub.se

Lewis Acids: Aluminum bromide (AlBr₃) has been shown to be an effective catalyst for the aqueous phase bromination of 4-nitroaniline. researchgate.net

Vanadium and Molybdenum Complexes: These have been used as catalysts in oxidative halogenations with halide salts and hydrogen peroxide. rsc.org

Zeolites and Layered Double Hydroxides (LDHs): These materials can act as catalysts and influence the regioselectivity of bromination. For example, a ZnAl-BrO₃⁻-LDH system has been used for the selective oxidative bromination of anilines. ccspublishing.org.cn

The choice of reagent and catalyst depends on the specific substrate and the desired product. For instance, a copper-catalyzed system with NaBr/Na₂S₂O₈ has been shown to be effective for the regioselective monobromination of anilines. thieme-connect.com In contrast, the bromination of 4-nitroaniline with a bromide-bromate couple in an acidic aqueous medium leads to dibromination. researchgate.net

Alternative Synthetic Routes to this compound

Besides direct bromination, other synthetic strategies can be employed to prepare this compound, often involving multiple steps to achieve the desired substitution pattern.

Deamination Processes of Brominated Nitroaniline Derivatives

Deamination via the Sandmeyer reaction is a powerful tool in aromatic chemistry for introducing a variety of substituents in place of an amino group. This process involves the conversion of a primary aromatic amine to a diazonium salt, which is then treated with a suitable reagent to replace the diazonium group.

While direct search results for the deamination to form this compound are not prevalent, the general principle can be applied. A plausible, though not explicitly documented, route could involve the synthesis of a tri-substituted aniline, such as 2,5-dibromo-4-nitro-X-aniline (where X is another group), followed by the removal of the 'X' group if it were an amino group. A more common application of the Sandmeyer reaction in this context is the conversion of a brominated nitroaniline to introduce a different functional group. For example, 3,5-dibromo-4-nitroaniline can be converted to 3,5-dibromo-4-iodonitrobenzene through diazotization followed by treatment with potassium iodide. askiitians.com

Hydrolytic Cleavage of Protecting Groups from Halogenated Nitroacetanilides

A well-established strategy for controlling the reactivity of anilines during electrophilic substitution is the use of a protecting group for the amine functionality. docsity.comuomustansiriyah.edu.iq The most common protecting group for this purpose is the acetyl group, which converts the highly activating amino group into a moderately activating acetamido group. askiitians.com This moderation prevents over-reaction and oxidation, and can influence the regioselectivity of subsequent substitutions. msu.edu

The synthesis of this compound could hypothetically proceed through the following steps:

Protection: Aniline is acetylated with acetic anhydride (B1165640) to form acetanilide. askiitians.comquora.com

Bromination: The acetanilide is then dibrominated.

Nitration: The resulting dibromoacetanilide is nitrated to introduce the nitro group. The acetamido group directs ortho and para, so the position of nitration would depend on the positions of the bromine atoms.

Deprotection (Hydrolysis): The final step is the removal of the acetyl group by acid or base hydrolysis to yield the free amine, this compound. askiitians.comchegg.com

A documented synthesis that follows this logic is the preparation of 3,5-dibromo-4-nitroaniline. askiitians.com In this sequence, acetanilide is first brominated to 3,5-dibromoacetanilide, then nitrated to 3,5-dibromo-4-nitroacetanilide. The final step is the hydrolysis of the acetamido group to yield the target molecule. askiitians.com Similarly, a method for preparing this compound involves the hydrolysis of 2,5-dibromo-4-nitro-N-benzenesulphonylaniline in concentrated sulfuric acid. prepchem.com The reaction mixture is heated, then poured into ice water to precipitate the product, which is then recrystallized from ethanol (B145695). prepchem.com

This protecting group strategy is a versatile and widely used method for the synthesis of highly substituted anilines where direct functionalization is problematic.

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

The successful synthesis of this compound with high yield and purity is critically dependent on the meticulous optimization of reaction parameters. Key factors such as temperature, solvent systems, and reaction time must be carefully controlled to guide the reaction toward the desired product while minimizing the formation of impurities and side products. Research into the synthesis of this compound and its isomers reveals that slight variations in these conditions can significantly impact the efficiency and selectivity of the reaction pathways.

Influence of Temperature Profiles on Reaction Efficiency

Temperature is a critical parameter in the synthesis of this compound, influencing both the rate of reaction and the product selectivity. Precise temperature control is essential during various stages of the synthesis, from the initial electrophilic substitution to subsequent hydrolysis or modification steps.

In the synthesis of the precursor 2,5-dibromo-4-nitroacetanilide, the nitration step is highly exothermic and requires careful temperature management. One procedure involves adding nitric acid to 2,5-dibromoacetanilide while maintaining the temperature between -3 to -5 °C using a dry-ice/acetone bath. thieme-connect.com This low temperature is crucial to control the rate of nitration and prevent over-nitration or degradation of the starting material. The mixture is held at this temperature for an hour after the addition to ensure the reaction goes to completion. thieme-connect.com

For the hydrolysis of a precursor like 2,5-dibromo-4-nitro-N-benzenesulphonylaniline to yield this compound, a specific elevated temperature range is required. The reaction is effectively carried out by maintaining a temperature of 70°-78° C for two hours. prepchem.com Similarly, the hydrolysis of 2,5-dibromo-4-nitroacetanilide is achieved by heating the substance in 70% w/w sulfuric acid until it dissolves, followed by cooling to allow for crystallization. thieme-connect.com

In related syntheses, such as the bromination of p-nitroaniline to its dibromo-derivative, temperature control is key to achieving high purity. Different temperature ranges, from 20-25 °C up to 60-70 °C, have been explored, with the optimal temperature affecting both the reaction time and the final product's purity. google.com For instance, a procedure for the regioselective bromination of 2-nitroaniline (B44862) involves an initial phase at a lower temperature (7 °C) to prevent unfavorable dibromination, followed by a period at a higher temperature (25 °C) to enhance the conversion to the desired product. thieme-connect.com This illustrates how a carefully planned temperature profile can maximize yield and purity. thieme-connect.com Elevated temperatures during bromination can lead to the formation of polybrominated by-products, making temperature control a vital tool for ensuring selectivity.

Table 1: Influence of Temperature on Synthesis Steps Related to this compound

| Reaction Step | Reactant(s) | Temperature Profile | Duration | Outcome/Notes | Source(s) |

|---|---|---|---|---|---|

| Nitration | 2,5-Dibromoacetanilide, Nitric Acid, Sulfuric Acid | Maintained between -3 to -5 °C | 1 hour | Controlled nitration to form 2,5-dibromo-4-nitroacetanilide. | thieme-connect.com |

| Hydrolysis | 2,5-dibromo-4-nitro-N-benzenesulphonylaniline, Sulfuric Acid | Maintained at 70°-78° C | 2 hours | Produces this compound. | prepchem.com |

| Bromination | p-Nitroaniline, Bromine, Hydrogen Peroxide | 20–25 °C | 4 hours | Synthesis of 2,6-dibromo-4-nitroaniline with 99.32% purity. | google.com |

| Bromination | p-Nitroaniline, Bromine, Hydrogen Peroxide | 50–55 °C | 4 hours | Synthesis of 2,6-dibromo-4-nitroaniline with 99.26% purity. | google.com |

| Bromination | 2-Nitroaniline, NaBr, CuSO₄·5H₂O, Na₂S₂O₈ | 7 °C, then 25 °C | 2 hours at 7 °C, 22 hours at 25 °C | Prevents dibromination while ensuring high conversion (95% assay yield). | thieme-connect.com |

Role of Solvent Systems in Reaction Selectivity and Conversion

The choice of solvent is paramount in the synthesis of this compound, as it affects reactant solubility, reaction rates, selectivity, and the ease of product isolation and purification. The polarity and protic or aprotic nature of the solvent can stabilize intermediates and transition states, thereby directing the reaction towards the intended product.

A common solvent system for the hydrolysis of precursors to this compound is a mixture of concentrated sulfuric acid and water. prepchem.com For purification, recrystallization is a key step, and various organic solvents are employed. Ethanol is frequently used to recrystallize the final product to achieve high purity. prepchem.com Other research indicates the use of methanol (B129727) or acetic acid for recrystallization of the intermediate, 2,5-dibromo-4-nitroacetanilide, yielding pale-yellow needles. thieme-connect.com

In the synthesis of related bromo-nitroanilines, the development of environmentally benign procedures has led to the use of aqueous media, eliminating the need for organic solvents. rsc.org An organic solvent-free process for preparing 2,6-dibromo-4-nitroaniline utilizes an aqueous acidic medium, which also allows the filtrate to be recycled multiple times without a significant loss in yield or purity. rsc.orgresearchgate.net This approach highlights a green chemistry alternative to traditional methods that rely on volatile organic compounds. rsc.org

The solvent system's composition can dramatically affect conversion. In a study on the oxidative bromination of anilines, a mixed solvent of acetic acid and water (AcOH/H₂O) was found to be optimal. ccspublishing.org.cn The use of pure acetic acid was less effective, and a dichloromethane-water (CH₂Cl₂-H₂O) system resulted in no reaction, demonstrating the solvent's critical role in enabling the chemical transformation. ccspublishing.org.cn In another optimized procedure, the use of ethanol in the presence of hydrobromic acid and hydrogen peroxide allowed the nearly pure product to precipitate directly from the reaction mixture upon cooling, simplifying the purification process. semanticscholar.org

Table 2: Role of Solvent Systems in the Synthesis and Purification of this compound and Related Compounds

| Reaction Step | Solvent System | Role of Solvent | Outcome | Source(s) |

|---|---|---|---|---|

| Hydrolysis | Concentrated Sulfuric Acid / Water | Reaction medium | Forms this compound from its N-benzenesulphonyl precursor. | prepchem.com |

| Purification | Ethanol | Recrystallization | Purifies the final product. | prepchem.com |

| Purification | Methanol (MeOH) or Acetic Acid (AcOH) | Recrystallization | Purifies the intermediate 2,5-dibromo-4-nitroacetanilide. | thieme-connect.com |

| Bromination | Aqueous Acidic Medium | "Green" solvent, reaction medium | Organic solvent-free synthesis of 2,6-dibromo-4-nitroaniline; allows for filtrate recycling. | rsc.orgresearchgate.net |

| Bromination | Acetonitrile (B52724) / Water (CH₃CN/H₂O) | Reaction medium | Facilitates regioselective bromination of 2-nitroaniline. | thieme-connect.com |

| Oxidative Bromination | Acetic Acid / Water (AcOH/H₂O) | Reaction medium | Optimal for achieving high yield; other solvents like CH₂Cl₂-H₂O were ineffective. | ccspublishing.org.cn |

| Bromination / Isolation | Ethanol / Water | Reaction medium and precipitation | Allows for the precipitation of a practically pure product upon cooling. | semanticscholar.org |

Reactivity and Derivatization of 2,5 Dibromo 4 Nitroaniline in Organic Synthesis

Cross-Coupling Reactions Involving 2,5-Dibromo-4-nitroaniline

The carbon-bromine bonds in this compound are prime sites for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been explored for the arylation of related bromoaniline derivatives.

Palladium-Catalyzed Suzuki Coupling for Aryl-Substituted Aniline (B41778) Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from aryl halides and organoboron reagents. nih.govyoutube.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov While specific studies on the this compound isomer are not extensively detailed in the reviewed literature, a facile and efficient protocol has been developed for the closely related isomer, 2,6-dibromo-4-nitroaniline (B165464). This process utilizes a palladium catalyst to couple the bromoaniline with various aryl boronic acids to generate 2,6-bisaryl-4-nitroanilines. researchgate.net

The reaction typically involves a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst in an aqueous N,N-dimethylformamide (DMF) solvent system. researchgate.net The process demonstrates high reactivity with aryl boronic acids that have either electron-donating or electron-withdrawing groups, leading to high yields of the corresponding biaryl products. researchgate.net

Ligand-Free Protocols for C-C Bond Formation

A significant advancement in Suzuki coupling reactions is the development of ligand-free protocols, which simplify the reaction setup and reduce costs. Research has demonstrated that the synthesis of 2,6-bisaryl-4-nitroanilines from 2,6-dibromo-4-nitroaniline can be achieved efficiently without the need for an external ligand. researchgate.net This aerobic, ligand-free Suzuki reaction proceeds effectively with just 0.5 mol% of Pd(OAc)₂ as the catalyst. researchgate.net The reaction is sensitive to temperature, with studies showing that conducting the reaction at 80°C provides markedly better results than at lower temperatures like 25°C or 50°C. researchgate.net This method represents the first reported synthesis of 2,6-bisaryl-4-nitroanilines in the absence of a ligand. researchgate.net

Table 1: Ligand-Free Suzuki Coupling of 2,6-Dibromo-4-nitroaniline with Various Aryl Boronic Acids Reaction Conditions: 2,6-dibromo-4-nitroaniline, aryl boronic acid, 0.5 mol% Pd(OAc)₂, K₂CO₃, aqueous DMF, 80°C.

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | 4-Methylphenyl boronic acid | 2,6-Bis(4-methylphenyl)-4-nitroaniline | 96 |

| 2 | 4-Methoxyphenyl boronic acid | 2,6-Bis(4-methoxyphenyl)-4-nitroaniline | 94 |

| 3 | 4-Fluorophenyl boronic acid | 2,6-Bis(4-fluorophenyl)-4-nitroaniline | 96 |

| 4 | 2,4-Difluorophenyl boronic acid | 2,6-Bis(2,4-difluorophenyl)-4-nitroaniline | 93 |

| 5 | 3,4,5-Trifluorophenyl boronic acid | 2,6-Bis(3,4,5-trifluorophenyl)-4-nitroaniline | 92 |

Data sourced from research on the 2,6-dibromo-4-nitroaniline isomer. researchgate.net

Transformations of the Nitro Functional Group in this compound

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group through reduction. It also plays a crucial role in activating the aromatic ring for certain reactions and is a key component in the synthesis of azo dyes.

Reductive Pathways to Amino Functionality

The reduction of the nitro group on the aromatic ring to a primary amine is a fundamental transformation in organic chemistry. This reaction converts this compound into 2,5-dibromo-benzene-1,4-diamine, a valuable diamine intermediate. A variety of reagents can accomplish this transformation, with the choice often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation : This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.

Metal-Acid Systems : Classic methods involve the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acidic medium like hydrochloric acid (HCl).

Other Reducing Agents : Reagents like sodium hydrosulfite or tin(II) chloride can also be effective for this reduction.

Participation in Diazotization for Azo Dye Precursors

The amino group of this compound allows it to serve as a diazo component in the synthesis of azo dyes. Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). rsc.org The synthesis is a two-step process.

First, the primary aromatic amine is converted into a diazonium salt through a process called diazotization. This typically involves treating the aniline derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C).

Second, the resulting diazonium salt, which is a weak electrophile, undergoes a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline. This electrophilic aromatic substitution reaction forms the stable azo linkage and generates the final dye. The specific shades of azo dyes, which can range from yellow and orange to red and blue, are determined by the structures of both the diazo component and the coupling partner.

Chemical Modifications at the Amino Group of this compound

The amino group (–NH₂) of this compound, while being a key functional handle, exhibits reduced nucleophilicity due to the strong electron-withdrawing effects of the adjacent nitro group and the two bromo substituents. Despite this deactivation, it can still undergo several important chemical modifications, such as acylation and sulfonamide formation.

One of the most common reactions of anilines is the formation of sulfonamides, a functional group of significant importance in medicinal chemistry. nih.govekb.eg This is typically achieved by reacting the aniline with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. For instance, reaction of this compound with an arylsulfonyl chloride would yield the corresponding N-(2,5-dibromo-4-nitrophenyl)sulfonamide. Protecting the amino group via acylation, for example, by reacting it with acetic anhydride (B1165640), is a common strategy to moderate its reactivity and directing effects in subsequent reactions like nitration or bromination. proquest.com

Acylation and Other Protecting Group Strategies

In the course of multi-step syntheses involving substituted anilines, the protection of the highly reactive amino group is often a crucial step to prevent unwanted side reactions and to control the regioselectivity of subsequent transformations. Acylation is a common and effective strategy for the temporary deactivation of the amino group in compounds such as this compound.

The introduction of an acyl group, typically through reaction with an acyl chloride or anhydride (e.g., acetic anhydride), converts the amino group into an amide. This transformation has a profound effect on the electronic properties of the molecule. The strong electron-withdrawing nature of the adjacent carbonyl group in the resulting N-acyl derivative delocalizes the lone pair of electrons on the nitrogen atom. youtube.comdoubtnut.com This delocalization significantly reduces the electron-donating capacity of the nitrogen, thereby diminishing the activating effect of the amino group on the aromatic ring towards electrophilic substitution. quora.com

This deactivation is instrumental in controlling reactions such as nitration or halogenation, preventing over-reaction (e.g., poly-substitution) and leading to higher yields of the desired mono-substituted products. youtube.comdoubtnut.com Furthermore, the steric bulk of the acyl group can influence the regioselectivity of incoming electrophiles, often favoring substitution at the para position over the ortho positions. quora.com Following the desired synthetic transformations, the acyl protecting group can be readily removed by acid or base hydrolysis to regenerate the free amino group. rsc.org

Table 1: Protecting Group Strategies for Nitroanilines

| Protecting Group | Reagent Example | Effect on Reactivity | Deprotection Condition |

|---|---|---|---|

| Acetyl | Acetic Anhydride | Reduces activating effect of -NH2 | Acid or base hydrolysis |

Derivatization for the Synthesis of Complex Molecular Architectures

This compound serves as a valuable building block for the synthesis of more complex molecular structures, particularly heterocyclic compounds which are prevalent in medicinal chemistry and materials science. byjus.com The strategic placement of its functional groups allows for a variety of derivatization reactions.

A key transformation is the reduction of the nitro group to an amino group. This reaction, typically achieved using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation, yields a diamino-substituted benzene (B151609) derivative. In the case of this compound, this reduction would lead to the formation of 3,6-dibromo-benzene-1,4-diamine.

This resulting ortho- or para-diamine is a versatile precursor for the construction of various heterocyclic systems. For instance, condensation of such diamines with 1,2-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of quinoxalines. organic-chemistry.orgrsc.orgchim.it Similarly, reaction with carboxylic acids or aldehydes can lead to the formation of benzimidazoles. nih.govorganic-chemistry.orgpcbiochemres.commdpi.com The presence of the bromine atoms on the newly formed heterocyclic core provides further handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of highly elaborate and functionalized molecular architectures. nih.gov

Table 2: Examples of Heterocyclic Systems Derived from Nitroaniline Precursors

| Precursor Type | Reactant | Resulting Heterocycle |

|---|---|---|

| ortho-Phenylenediamine | 1,2-Dicarbonyl compound | Quinoxaline |

| ortho-Phenylenediamine | Aldehyde | Benzimidazole |

Investigations of Nucleophilic and Electrophilic Substitution Patterns of this compound

The substitution patterns of this compound are dictated by the interplay of the electronic effects of its substituents. The strong electron-withdrawing nitro group, the moderately deactivating bromo groups, and the strongly activating amino group collectively influence the reactivity of the aromatic ring towards both nucleophilic and electrophilic attack.

Nucleophilic Substitution:

The aromatic ring of this compound is rendered electron-deficient by the potent electron-withdrawing effect of the nitro group located para to one of the bromine atoms and ortho to the other. smolecule.com This electronic feature makes the compound susceptible to nucleophilic aromatic substitution (SNAr), where the bromine atoms can act as leaving groups. Nucleophiles can attack the carbon atoms bearing the bromine atoms, leading to their displacement. The rate of these reactions is enhanced by the ability of the nitro group to stabilize the intermediate Meisenheimer complex through resonance. A variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the bromine atoms, providing a pathway to a diverse range of substituted nitroanilines. clockss.orgresearchgate.net

Electrophilic Substitution:

The outcome of electrophilic aromatic substitution on the this compound ring is governed by the competing directing effects of the substituents. The amino group is a powerful activating group and is strongly ortho-, para-directing. byjus.comchemistrysteps.com Conversely, the nitro group is a strong deactivating group and is meta-directing, while the bromine atoms are deactivating but ortho-, para-directing. organicchemistrytutor.com

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -NH2 | Strongly Activating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

Compound Name Table

| Compound Name |

|---|

| 2,4,6-tribromoaniline |

| 2,5-Dibromo-1,4-dimethoxybenzene |

| This compound |

| 2,6-dibromo-4-nitroaniline |

| 2-nitroaniline (B44862) |

| 3,6-dibromo-benzene-1,4-diamine |

| 4-bromo-1,2-diaminobenzene |

| 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole |

| Acetanilide (B955) |

| Aniline |

| Benzimidazole |

| Benzoic Acid |

| Benzaldehyde |

| Benzene |

| Benzenesulfonic acid |

| Chlorobenzene |

| Ethylbenzene |

| meta-chloroaniline |

| meta-iodobenzenesulfonic acid |

| meta-nitroaniline |

| Nitrobenzene |

| para-bromo acetanilide |

| para-bromo aniline |

| para-methylphenol |

| para-nitroaniline |

| para-nitrobenzoic acid |

| Phenol |

| Quinoxaline |

| Sulphanilic acid |

Computational Chemistry and Theoretical Studies of 2,5 Dibromo 4 Nitroaniline

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed picture of molecular systems. For a molecule such as 2,5-Dibromo-4-nitroaniline, a combination of different theoretical methods and basis sets would be employed to achieve a balance between computational cost and accuracy.

Density Functional Theory (DFT) Applications for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its efficiency and accuracy. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used. DFT calculations would be instrumental in optimizing the molecular geometry of this compound to its lowest energy state.

Furthermore, DFT is extensively used for vibrational analysis. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum (infrared and Raman) can be predicted. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to the observed absorption bands. For this compound, this would involve identifying the characteristic stretching and bending frequencies of the C-Br, C-N, N-O, and N-H bonds.

Hartree-Fock (HF) Methods in the Analysis of this compound

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. While it is generally less accurate than DFT for many applications because it does not fully account for electron correlation, it remains a valuable tool, particularly as a starting point for more advanced calculations. An HF analysis of this compound would provide insights into its electronic structure and molecular orbitals. Comparing the results from HF and DFT can also offer a deeper understanding of the role of electron correlation in this molecule.

Basis Set Selection and Optimization for Accurate Predictions

The choice of a basis set is crucial in any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing heavy atoms like bromine, a basis set that includes polarization and diffuse functions is generally required for accurate predictions. A common choice for molecules of this type is the 6-31G* or 6-311++G(d,p) basis set. The selection process involves finding a compromise between the desired accuracy and the computational resources available. Larger basis sets provide more accurate results but are computationally more demanding. Optimization of the basis set would involve testing several options to ensure that the calculated properties have converged and are reliable.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. The analysis of the frontier molecular orbitals is particularly important in this context.

HOMO-LUMO Energy Gap Calculations and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical stability and reactivity.

For this compound, the presence of both an electron-donating amino group and electron-withdrawing nitro and bromo groups suggests the possibility of intramolecular charge transfer. Calculations of the HOMO and LUMO energy levels and their spatial distribution would reveal the nature of these charge transfer characteristics. A smaller HOMO-LUMO gap typically indicates a molecule that is more easily excited and potentially more reactive.

Role of Frontier Molecular Orbitals in Predicting Reactivity

The spatial distribution of the HOMO and LUMO provides valuable information about the regions of a molecule that are most likely to be involved in chemical reactions. The locations of the HOMO indicate sites susceptible to electrophilic attack, while the locations of the LUMO point to sites prone to nucleophilic attack. For this compound, an analysis of the frontier molecular orbitals would help in predicting its reactivity in various chemical transformations, such as electrophilic aromatic substitution or nucleophilic substitution reactions. This information is crucial for designing new synthetic routes and for understanding the compound's potential applications.

Simulation and Assignment of Vibrational Spectra for this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying molecular structures and functional groups. Computational simulations are crucial for the accurate assignment of the numerous vibrational modes in a complex molecule like this compound.

Theoretical vibrational spectra for substituted nitroanilines are commonly predicted using quantum chemical methods, particularly Density Functional Theory (DFT). nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-31G* is a widely employed method for obtaining reliable geometric and vibrational frequency data for organic molecules. nih.gov

In a typical computational study, the geometry of the this compound molecule is first optimized to find its most stable, lowest-energy conformation. Following optimization, the harmonic vibrational frequencies are calculated. These calculated frequencies, however, are known to be systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To bridge this gap, the computed frequencies are often uniformly scaled by an empirical scaling factor. derpharmachemica.com For instance, a scaling factor of 0.8923 has been used for calculations at the Hartree-Fock (HF) level. derpharmachemica.com

The output of these calculations includes the predicted frequencies (in cm⁻¹) and the intensities for IR absorption and Raman scattering activities. This allows for the generation of a theoretical spectrum that can be directly compared with experimental FTIR and FT-Raman spectra, aiding in the definitive assignment of spectral bands. nih.gov The agreement between the observed and calculated spectra is generally found to be good, validating both the computational method and the experimental assignments. nih.gov

A complete understanding of the molecule's vibrations is achieved through Normal Mode Analysis. The molecule, consisting of 18 atoms, has 48 normal modes of fundamental vibration, all of which are active in both IR and Raman spectroscopy. derpharmachemica.com Each normal mode corresponds to a specific collective movement of atoms, such as stretching, bending, wagging, twisting, or scissoring of functional groups.

Potential Energy Distribution (PED) analysis is performed to provide a quantitative assignment of the vibrational bands. PED breaks down each normal mode into contributions from various internal coordinates, indicating the dominant functional groups involved in that specific vibration.

For this compound, the vibrational assignments can be categorized based on the key functional groups and the phenyl ring modes:

NH₂ Group Vibrations: The amino group exhibits characteristic stretching, scissoring, and rocking modes. Asymmetric and symmetric N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region. jchps.com The NH₂ scissoring mode is expected around 1600-1700 cm⁻¹, while the rocking mode is found at lower frequencies, between 900-1150 cm⁻¹. ajeee.co.in

NO₂ Group Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretching band is typically observed near 1580 cm⁻¹, while the symmetric stretching band appears around 1320 cm⁻¹. jchps.com Deformation vibrations of the NO₂ group are found at lower wavenumbers. jchps.com

C-Br Vibrations: The carbon-bromine stretching vibrations are highly dependent on their position on the aromatic ring but are generally expected in the lower frequency region of the spectrum.

Phenyl Ring Vibrations: The aromatic ring itself has several characteristic modes, including C-C stretching, C-H stretching, and in-plane and out-of-plane bending vibrations. C-C stretching modes are typically found in the 1200-1650 cm⁻¹ range. jchps.com

The table below summarizes the expected vibrational modes and their typical frequency ranges based on studies of similar substituted anilines.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

| Asymmetric N-H Stretch | 3540 - 3550 | Amino (-NH₂) |

| Symmetric N-H Stretch | 3430 - 3440 | Amino (-NH₂) |

| NH₂ Scissoring | 1615 - 1650 | Amino (-NH₂) |

| Asymmetric N-O Stretch | 1580 - 1585 | Nitro (-NO₂) |

| C-C Ring Stretch | 1470 - 1580 | Phenyl Ring |

| Symmetric N-O Stretch | 1318 - 1330 | Nitro (-NO₂) |

| C-H In-plane Bend | 1000 - 1300 | Phenyl Ring |

| NH₂ Rocking | 900 - 1150 | Amino (-NH₂) |

| C-H Out-of-plane Bend | 670 - 900 | Phenyl Ring |

| NO₂ Deformation | ~835 | Nitro (-NO₂) |

Structural and Conformational Investigations via Computational Approaches

Computational methods are essential for determining the three-dimensional structure of this compound with high precision. Geometry optimization calculations, typically performed using DFT or ab initio Hartree-Fock methods, predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

These calculations can reveal important structural features, such as the planarity of the molecule and the orientation of the substituent groups. For instance, in a related molecule, 2-Bromo-4-nitroaniline, X-ray crystallography showed that the dihedral angle between the nitro group and the aromatic ring is 4.57°. researchgate.net Computational studies can predict such subtle deviations from planarity, which are caused by steric hindrance and electronic interactions between the bulky bromine atoms and the adjacent nitro and amino groups.

Furthermore, these investigations can identify intramolecular interactions, such as hydrogen bonds. An N-H···Br intramolecular hydrogen bond has been observed in similar structures, leading to the formation of a stable five-membered ring. researchgate.net Computational models can predict the existence and strength of such interactions, which significantly influence the molecule's conformation and stability. The results from these computational approaches provide a detailed molecular model that is fundamental for understanding the compound's chemical and physical properties.

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. journaljpri.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While studies specifically on this compound are not extensively documented, the methodology can be described based on research involving similar aniline (B41778) derivatives. nih.govresearchgate.net In a typical docking study, derivatives of this compound would be designed and evaluated for their potential to inhibit a specific biological target.

The process involves several key steps:

Target Selection: A biologically relevant protein target is chosen. For antimicrobial research, DNA gyrase, an enzyme essential for bacterial DNA replication, is a common target. nih.gov The three-dimensional crystal structure of the enzyme is obtained from a repository like the Protein Data Bank (PDB). nih.gov

Ligand Preparation: The 3D structures of the this compound derivatives are generated and energetically minimized using computational chemistry software. journaljpri.comnih.gov

Docking Simulation: A docking program, such as AutoDock, is used to place the ligand into the active site of the protein. journaljpri.com The program systematically explores various conformations and orientations of the ligand within the binding site, calculating the binding affinity for each pose.

Analysis of Results: The results are analyzed based on the binding energy (or dock score), with lower values indicating a more favorable and stable interaction. nih.gov The analysis also identifies specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. For example, studies on related compounds have shown that hydrogen bonds between a ligand's nitro group and residues like Asp73 and Arg136 in the DNA gyrase active site are critical for binding. nih.gov

Such in silico studies can efficiently screen a library of derivatives, prioritizing those with the highest predicted binding affinity for subsequent chemical synthesis and experimental biological evaluation. journaljpri.com

Advanced Analytical Methodologies for 2,5 Dibromo 4 Nitroaniline Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the molecular structure and electronic properties of 2,5-Dibromo-4-nitroaniline. Techniques such as NMR, FT-IR, Raman, and UV-Visible spectroscopy offer complementary information, enabling a comprehensive analysis of the compound's chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

The ¹H NMR spectrum provides insight into the arrangement of protons on the benzene (B151609) ring. For the closely related isomer, 2,6-Dibromo-4-nitroaniline (B165464), the two equivalent aromatic protons (at the C3 and C5 positions) produce a characteristic singlet signal. The chemical shift of these protons is influenced by the strong electron-withdrawing effects of the adjacent nitro group and bromine atoms.

The ¹³C NMR spectrum distinguishes the different carbon atoms within the molecule. For an isomer like 2,6-Dibromo-4-nitroaniline, distinct signals are expected for the carbon atoms bonded to the amino group (C1), bromine atoms (C2, C6), the nitro group (C4), and the hydrogen atoms (C3, C5). The specific chemical shifts are determined by the electronic effects of the attached substituents. nih.gov

Table 1: Representative NMR Chemical Shifts for Dibromo-4-nitroaniline Isomers Note: Data presented is for the 2,6-isomer, which is expected to have similar, though not identical, chemical shifts to the 2,5-isomer due to the same set of substituents.

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H | ~8.3 | Aromatic protons (H-3, H-5) adjacent to the nitro and bromo groups. |

| ¹³C | ~148 | Carbon attached to the amino group (C-NH₂). |

| ~139 | Carbon attached to the nitro group (C-NO₂). | |

| ~126 | Aromatic carbons attached to hydrogen (C-H). | |

| ~110 | Carbons attached to bromine atoms (C-Br). |

This interactive table summarizes expected NMR data based on known spectra of related compounds.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov These two techniques are complementary; some vibrational modes that are strong in FT-IR are weak in Raman, and vice-versa. spectroscopyonline.com

For this compound, these methods confirm the presence of the amino (-NH₂), nitro (-NO₂), and carbon-bromine (C-Br) groups.

Amino (-NH₂) Group Vibrations : The -NH₂ group is identified by its characteristic symmetric and asymmetric stretching vibrations, which typically appear in the 3300–3500 cm⁻¹ region. researchgate.net

Nitro (-NO₂) Group Vibrations : The nitro group exhibits strong, distinct peaks corresponding to its asymmetric and symmetric stretching modes. The asymmetric stretch is typically found around 1500–1580 cm⁻¹, while the symmetric stretch appears in the 1320–1350 cm⁻¹ range. ajeee.co.in

Carbon-Bromine (C-Br) Vibrations : The stretching vibration of the C-Br bond is found at lower frequencies, generally in the 500–600 cm⁻¹ region of the spectrum. smolecule.com

A detailed vibrational analysis has been performed on the related isomer 2,6-Dibromo-4-nitroaniline using Density Functional Theory (DFT) calculations, which align well with experimental FT-IR and FT-Raman data. nih.gov

Table 2: Key Vibrational Frequencies for 2,6-Dibromo-4-nitroaniline Note: These frequencies are based on experimental and computational data for the 2,6-isomer and are representative of the functional groups in the 2,5-isomer. nih.gov

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3485 | 3488 |

| NH₂ Symmetric Stretch | 3375 | 3378 |

| NO₂ Asymmetric Stretch | 1510 | 1512 |

| NO₂ Symmetric Stretch | 1335 | 1338 |

| C-Br Stretch | 560 | 560 |

This interactive table presents significant vibrational bands for identifying the key functional groups.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The structure of this compound, containing an electron-donating amino group and an electron-withdrawing nitro group on a benzene ring, forms a classic "push-pull" chromophore system.

This arrangement facilitates an intramolecular charge transfer (ICT) transition from the amino group to the nitro group upon absorption of light, resulting in a strong absorption band. For the parent compound, 4-nitroaniline (B120555), this absorption maximum (λmax) is observed at approximately 380 nm. taylorandfrancis.com The presence of two bromine atoms on the ring in this compound is expected to modulate this absorption, potentially causing a shift in the λmax due to their electronic and steric effects. The analysis of the UV-Visible spectrum is therefore critical for understanding the electronic properties of the molecule. nist.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. thermofisher.com

A typical HPLC method for analyzing nitroaniline derivatives involves a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water. Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, such as the λmax determined by UV-Visible spectroscopy. This setup allows for the separation of the main compound from starting materials, by-products, and other impurities, enabling precise quantification of its purity. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, GC-MS can be used to analyze volatile impurities or related products from its synthesis. ajrconline.org In this technique, the sample is vaporized and separated in the gas chromatograph before being fragmented and detected by the mass spectrometer.

The mass spectrum provides a molecular fingerprint. For a compound like 2,6-Dibromo-4-nitroaniline, the mass spectrum shows a characteristic molecular ion peak pattern due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). nih.gov This results in distinct peaks that confirm the presence of two bromine atoms in the molecule. The fragmentation pattern gives further structural information. For instance, GC-MS data for 2,6-dibromo-4-nitroaniline shows a prominent molecular ion peak at m/z 296, along with other significant fragments. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of this compound. It provides critical data regarding the compound's molecular weight and structural features through fragmentation analysis, which is essential for confirming its identity and assessing purity.

The molecular formula of this compound is C₆H₄Br₂N₂O₂, corresponding to a molecular weight of 295.92 g/mol . smolecule.com In mass spectrometry, particularly using electron ionization (EI), the molecule exhibits a distinct molecular ion peak pattern that is characteristic of compounds containing two bromine atoms. smolecule.com Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion is observed as a pair of peaks with an approximate 1:1 intensity ratio. smolecule.com These peaks appear at m/z values corresponding to the different combinations of bromine isotopes in the molecule.

Key Mass Spectrometry Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₆H₄Br₂N₂O₂ | The elemental composition of the compound. smolecule.com |

| Molecular Weight | 295.92 g/mol | Calculated mass based on the molecular formula. smolecule.com |

| Molecular Ion Peaks | [M]⁺, [M+2]⁺, [M+4]⁺ | A characteristic cluster of peaks due to bromine isotopes. |

| Major Isotopic Peaks | m/z ~294, ~296 | Represents the molecule with (⁷⁹Br, ⁷⁹Br) and (⁷⁹Br, ⁸¹Br) or (⁸¹Br, ⁷⁹Br) combinations. |

| Observed Ratio | Approx. 1:2:1 | The theoretical intensity ratio for a dibrominated compound is observed for the [M]⁺:[M+2]⁺:[M+4]⁺ peaks. |

This isotopic signature provides unambiguous confirmation of the presence of two bromine atoms within the molecular structure, serving as a crucial verification point in its analysis.

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystal of this compound. This technique provides detailed insights into bond lengths, bond angles, and the intermolecular interactions that govern the crystal packing.

While specific crystallographic data for this compound is not widely detailed in publicly accessible literature, studies on analogous dibromo-nitroaniline derivatives suggest that the crystal structure is highly ordered and stabilized by a network of intermolecular forces. smolecule.com These interactions typically include hydrogen bonding between the amino group (-NH₂) of one molecule and the nitro group (-NO₂) of an adjacent molecule. smolecule.com Furthermore, halogen bonding involving the bromine atoms is also expected to play a significant role in the stability of the crystal lattice. smolecule.com

A complete X-ray crystallographic analysis would precisely determine the parameters listed in the table below, offering a comprehensive understanding of the compound's solid-state architecture.

Crystallographic Parameters Determined by X-ray Analysis

| Parameter | Description |

|---|---|

| Crystal System | The basic geometric classification of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-N, C-Br). |

| Bond Angles | The angles formed between three connected atoms (e.g., C-C-C, Br-C-C). |

| Intermolecular Interactions | Identification and measurement of hydrogen bonds, halogen bonds, and π-π stacking interactions. |

Elemental Analysis for Stoichiometric Verification of Reaction Products

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a sample. For this compound, this method is employed to verify that a synthesized product has the correct empirical formula (C₆H₄Br₂N₂O₂) by comparing experimentally measured percentages of carbon, hydrogen, and nitrogen with theoretically calculated values.

The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic weights of its elements. Any significant deviation between the experimental and calculated values would indicate the presence of impurities or an incorrect product. This stoichiometric verification is a critical quality control step in the synthesis process.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass in Compound ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 72.066 | 24.35% |

| Hydrogen | H | 1.008 | 4.032 | 1.36% |

| Bromine | Br | 79.904 | 159.808 | 53.99% |

| Nitrogen | N | 14.007 | 28.014 | 9.47% |

| Oxygen | O | 15.999 | 31.998 | 10.81% |

| Total | - | - | 295.918 | 100.00% |

Mechanistic Studies and Reaction Kinetics of 2,5 Dibromo 4 Nitroaniline

Elucidation of Reaction Mechanisms in Bromination and Substitution Processes

The reaction mechanisms for the formation (bromination) and subsequent reactions (substitution) of 2,5-dibromo-4-nitroaniline are governed by the electronic effects of the substituents on the aromatic ring.

Bromination of 4-nitroaniline (B120555):

The synthesis of this compound would likely start from 4-nitroaniline. The amino group (-NH₂) is a strongly activating, ortho-, para- directing group, while the nitro group (-NO₂) is a strongly deactivating, meta- directing group. In electrophilic aromatic substitution reactions like bromination, the powerful activating effect of the amino group dominates the directing effects.

The bromination of 4-nitroaniline is expected to proceed via an electrophilic aromatic substitution mechanism. The amino group directs the incoming electrophile (Br⁺) to the positions ortho to it (positions 2 and 6). The nitro group at position 4 deactivates the ring, but its influence is overcome by the activating amino group. The formation of 2,6-dibromo-4-nitroaniline (B165464) is a known process where bromination occurs at both positions ortho to the amino group. rsc.org The formation of this compound would imply a different regioselectivity, which could potentially be achieved under specific reaction conditions or through a multi-step synthesis, possibly involving a protecting group for the amine to modulate its directing effect.

The general mechanism for electrophilic bromination involves the following steps:

Generation of the electrophile (e.g., Br⁺ from Br₂ with a Lewis acid catalyst).

Attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion).

Deprotonation of the arenium ion to restore aromaticity.

For 4-nitroaniline, the attack would preferentially occur at the 2- and 6-positions due to the stabilization of the positive charge in the arenium ion by the lone pair of the amino group.

Nucleophilic Aromatic Substitution (SNAr) Processes:

The presence of two bromine atoms and a nitro group makes the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a bromide ion). The reaction is facilitated by the presence of electron-withdrawing groups (ortho and/or para to the leaving group) that can stabilize the negative charge of the intermediate Meisenheimer complex.

In this compound, the nitro group is ortho to the bromine at position 5 and meta to the bromine at position 2. Therefore, the bromine at position 5 is expected to be more readily substituted by a nucleophile due to the stabilization of the intermediate carbanion by the adjacent nitro group. stackexchange.com The reaction proceeds in two steps:

Addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion (Meisenheimer complex).

Elimination of the leaving group (bromide ion) to restore aromaticity.

Kinetic Investigations of Derivatization Reactions of this compound

Specific kinetic data for the derivatization of this compound is scarce. However, we can infer the expected kinetic behavior from studies on similar compounds, such as other halogenated nitroanilines. Derivatization reactions would typically involve the amino group, for example, in acylation or alkylation reactions.

The reactivity of the amino group in this compound is significantly reduced by the presence of the electron-withdrawing nitro group and, to a lesser extent, the two bromine atoms. These groups decrease the electron density on the nitrogen atom, making it less nucleophilic.

N-Acylation Kinetics:

The N-acylation of anilines is a common derivatization reaction. The rate of this reaction is dependent on the nucleophilicity of the amino group and the electrophilicity of the acylating agent. For this compound, the rate of N-acylation would be considerably slower than that of aniline (B41778) due to the deactivating effects of the nitro and bromo substituents.

Below is a representative table illustrating the expected relative rates of N-acylation for a series of substituted anilines. The data is illustrative and based on the known electronic effects of the substituents.

| Aniline Derivative | Substituents | Expected Relative Rate of N-Acylation |

| Aniline | None | 1 |

| 4-Nitroaniline | 4-NO₂ | << 1 |

| 2,4-Dinitroaniline | 2,4-(NO₂)₂ | <<< 1 |

| This compound | 2,5-Br₂, 4-NO₂ | Expected to be very low |

This table is illustrative and intended to show the expected trend in reactivity based on substituent effects.

Identification of Reaction Intermediates and Transition States

The direct experimental identification of reaction intermediates and transition states for reactions involving this compound is not found in the available literature. However, their structures can be predicted based on the established mechanisms of electrophilic and nucleophilic aromatic substitution.

Electrophilic Bromination Intermediates:

In the electrophilic bromination of a precursor like 4-nitroaniline, the key intermediate is the arenium ion (also known as a sigma complex). The stability of this carbocation determines the regioselectivity of the reaction. For the formation of a 2-bromo derivative, the positive charge can be delocalized over the ring and onto the amino group, which provides significant stabilization.

Nucleophilic Aromatic Substitution Intermediates:

For nucleophilic aromatic substitution reactions of this compound, the crucial intermediate is the Meisenheimer complex . This is a resonance-stabilized carbanion formed by the attack of the nucleophile on the aromatic ring. The negative charge is delocalized over the ring and, importantly, onto the nitro group when the attack is ortho or para to it. This delocalization is key to the stabilization of the intermediate and the feasibility of the SNAr reaction. libretexts.org

Transition States:

The transition states in these reactions are high-energy structures that resemble the intermediates.

In electrophilic bromination , the transition state for the formation of the arenium ion will involve the partial formation of the C-Br bond and the partial breaking of the aromatic π-system.

In nucleophilic aromatic substitution , the first transition state will resemble the Meisenheimer complex with a partially formed bond between the nucleophile and the ring carbon and a partially delocalized negative charge. The second transition state will involve the partial breaking of the C-Br bond.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transient species and can provide valuable insights into the reaction coordinates and activation energies. nih.gov However, specific computational studies on this compound were not identified.

Environmental and Biological Research Perspectives on 2,5 Dibromo 4 Nitroaniline

Environmental Fate and Persistence Studies

The environmental fate of a compound like 2,5-Dibromo-4-nitroaniline, a member of the nitroaromatic amine family, is of significant interest due to the general toxicity and persistence associated with this class of chemicals. researchgate.net Studies on related compounds provide a framework for assessing its potential behavior in various environmental compartments.

Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. While specific experimental studies on the bioaccumulation of this compound are not extensively detailed in the available literature, predictions can be made based on its chemical structure. The presence of bromine atoms and its aromatic nature can influence its lipophilicity, a key factor in bioaccumulation. The octanol-water partition coefficient (LogKow) is a critical indicator, with higher values suggesting a greater potential to accumulate in the fatty tissues of organisms. For the related compound 2,6-dibromo-4-nitroaniline (B165464), a predicted XLogP3 value of 3.2 is reported, suggesting a moderate potential for bioaccumulation. nih.gov This indicates that this compound could potentially be sequestered in organisms, leading to its persistence in the food chain. However, comprehensive empirical studies are required to confirm this potential.

Table 1: Predicted Physicochemical Properties Relevant to Bioaccumulation for Related Halogenated Nitroanilines

| Compound Name | CAS Number | Predicted LogKow (XLogP3) | Interpretation of Bioaccumulation Potential |

|---|---|---|---|

| 2,6-Dibromo-4-nitroaniline | 3638-73-1 | 3.2 nih.gov | Moderate |

Note: Data is based on predictions and studies of structurally similar compounds and should be interpreted as indicative rather than definitive for this compound.

The degradation of nitroaromatic compounds in the environment is a critical area of research, as they are often resistant to natural breakdown processes. While specific degradation pathways for this compound have not been fully elucidated, research on analogous compounds like p-nitroaniline and 2-chloro-4-nitroaniline (B86195) (2-C-4-NA) offers significant insights. plos.orgeaht.org

Microbial degradation is a key mechanism for the removal of these pollutants. For instance, various bacterial strains have been shown to metabolize nitroanilines. The degradation can proceed through different initial steps, including:

Nitroreduction: The enzymatic reduction of the nitro group (-NO₂) to an amino group (-NH₂) is a common initial step in both aerobic and anaerobic degradation. This process is often mediated by nitroreductase enzymes. eaht.org

Oxidative Deamination/Hydroxylation: Some aerobic bacteria can initiate degradation by removing the amino group or adding a hydroxyl group to the aromatic ring. For example, Rhodococcus sp. strain MB-P1 has been shown to degrade 2-C-4-NA by initiating an oxidative hydroxylation, which removes the nitro group. nih.govsemanticscholar.org

Studies on a Rhodococcus sp. strain demonstrated a novel aerobic pathway for 2-C-4-NA, where degradation occurs with the release of nitrite (B80452) and chloride ions. plos.orgnih.gov The pathway is initiated by a monooxygenase enzyme, leading to the formation of 4-amino-3-chlorophenol. semanticscholar.orgresearchgate.net Similarly, bacteria like Acinetobacter sp. AVLB2 have been identified for their ability to biodegrade 4-nitroaniline (B120555). researchgate.net These pathways suggest that microbial communities in soil and water could potentially degrade this compound, although the presence of two bromine atoms might affect the rate and mechanism of degradation.

Table 2: Microbial Degradation of Structurally Similar Nitroanilines

| Compound | Microorganism | Degradation Pathway Initiation | Key Metabolites |

|---|---|---|---|

| p-Nitroaniline | Pseudomonas sp. DL17 | Nitroreduction eaht.org | Not specified |

| 4-Nitroaniline | Acinetobacter sp. AVLB2 | Biodegradation researchgate.net | Not specified |

Research on Biological Interactions and Activities

The biological activity of nitroaromatic compounds is well-documented, stemming from the electrochemical properties of the nitro group. nih.gov This functional group can undergo redox cycling within cells, leading to a range of biological effects.

The nitro group is a key pharmacophore that can trigger intracellular redox reactions. nih.gov In many biological systems, the toxicity and activity of nitro compounds are linked to their enzymatic reduction. Enzymes such as nitroreductases can reduce the nitro group to nitroso, hydroxylamino, and amino derivatives. These intermediates, particularly the hydroxylamino form, can be highly reactive and may covalently bind to cellular macromolecules like DNA and proteins, disrupting their function.

While direct studies on this compound's effect on specific enzymes are limited, the general mechanism for nitroaromatics involves interaction with flavin-dependent enzymes. For example, the degradation of 2-C-4-NA is initiated by a flavin-dependent monooxygenase. semanticscholar.orgresearchgate.net This indicates that this compound could potentially interact with and inhibit similar enzyme systems. The presence of electron-withdrawing bromine and nitro groups on the aniline (B41778) ring enhances its reactivity and potential for interaction with biological targets. smolecule.com

Nitro compounds have a long history of use as antimicrobial agents. nih.gov Research indicates that this compound exhibits biological activity and has been investigated for its potential as an antibacterial agent. smolecule.com The mechanism is believed to be related to the ability of the nitro group to be reduced within microbial cells, generating reactive nitrogen species that induce oxidative stress and damage cellular components, leading to cell death. The structural features of this compound, specifically the nitro and bromo substituents, are thought to enhance its interaction with microbial biological targets. smolecule.com